

Mivacurium: An In-Depth Technical Guide to Molecular Targets Beyond the Neuromuscular Junction

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Compound of Interest		
Compound Name:	Mivacurium	
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Abstract

Mivacurium, a short-acting, non-depolarizing neuromuscular blocking agent, is primarily recognized for its competitive antagonism of nicotinic acetylcholine receptors at the neuromuscular junction (NMJ). However, its molecular interactions extend beyond this primary site of action, influencing other physiological systems and contributing to its side-effect profile. This technical guide provides a comprehensive overview of the molecular targets of mivacurium outside the NMJ, focusing on its interactions with plasma cholinesterase, mast cells via the Mas-related G protein-coupled receptor X2 (MRGPRX2), and muscarinic acetylcholine receptors. This document summarizes quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows to support further research and drug development.

Introduction

Mivacurium is a bis-benzylisoquinolinium diester compound, structurally designed for rapid hydrolysis by plasma cholinesterase, leading to its characteristic short duration of action[1]. While its primary clinical application is to induce skeletal muscle relaxation during surgery, a complete understanding of its pharmacological profile requires an examination of its off-target interactions. These interactions are primarily responsible for the clinical side effects observed



with **mivacurium** administration, such as hypotension and flushing, which are often linked to histamine release[2][3]. This guide delves into the molecular mechanisms underlying these non-NMJ effects.

Interaction with Plasma Cholinesterase

The metabolism of **mivacurium** is intrinsically linked to its interaction with plasma cholinesterase (butyrylcholinesterase), which rapidly hydrolyzes the ester linkages in the **mivacurium** molecule, leading to its inactivation[1]. This enzymatic degradation is the primary determinant of **mivacurium**'s short duration of action.

Quantitative Data

The rate of **mivacurium** hydrolysis by plasma cholinesterase is a critical factor in its clinical pharmacokinetics. Studies have shown a direct correlation between plasma cholinesterase activity and the infusion rates of **mivacurium** required to maintain a steady state of neuromuscular blockade[4][5]. Patients with genetically determined low plasma cholinesterase activity or those with acquired deficiencies experience a markedly prolonged neuromuscular block following **mivacurium** administration.

Parameter	Value	Species	Reference
In vitro hydrolysis rate by human plasma cholinesterase	88% of the rate of succinylcholine at 5 μΜ	Human	[1]
Correlation between IR50 and plasma cholinesterase activity (r²)	0.51	Human	[4]
Correlation between IR90 and plasma cholinesterase activity (r²)	0.48	Human	[4]



Experimental Protocol: Determination of Mivacurium Hydrolysis by Plasma Cholinesterase

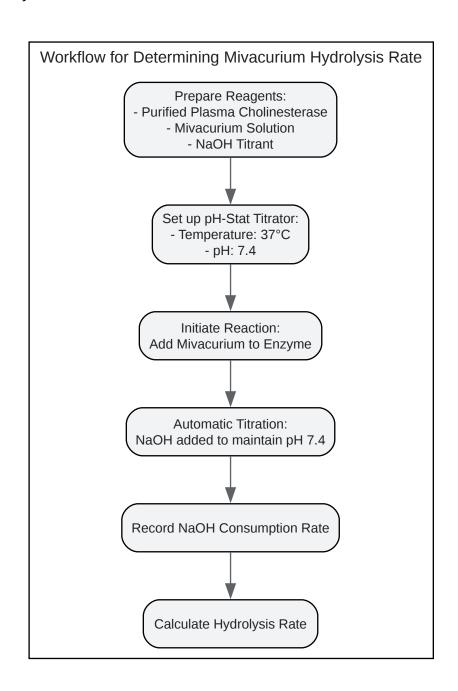
Objective: To quantify the rate of **mivacurium** hydrolysis by human plasma cholinesterase in vitro.

Methodology: pH-Stat Titration[1]

- Preparation of Reagents:
 - Purified human plasma cholinesterase solution.
 - Mivacurium chloride solution of known concentration (e.g., 5 μM).
 - Succinylcholine solution of the same concentration for comparison.
 - Standardized sodium hydroxide (NaOH) solution (e.g., 0.01 N).
 - Phosphate buffer (pH 7.4).
- Assay Procedure:
 - The reaction is carried out in a temperature-controlled reaction vessel at 37°C.
 - The pH of the plasma cholinesterase solution in the phosphate buffer is adjusted to and maintained at 7.4 using a pH-stat titrator.
 - The reaction is initiated by the addition of the mivacurium solution to the enzyme preparation.
 - The hydrolysis of the ester bonds in mivacurium releases carboxylic acid, causing a decrease in pH.
 - The pH-stat titrator automatically adds the standardized NaOH solution to maintain the pH at 7.4.
 - The rate of NaOH addition is recorded, which is directly proportional to the rate of mivacurium hydrolysis.



- Data Analysis:
 - The rate of hydrolysis is calculated from the rate of NaOH consumption.
 - The same procedure is repeated with succinylcholine to determine its hydrolysis rate.
 - The hydrolysis rate of mivacurium is then expressed as a percentage of the hydrolysis rate of succinylcholine.



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Workflow for determining **mivacurium** hydrolysis rate.

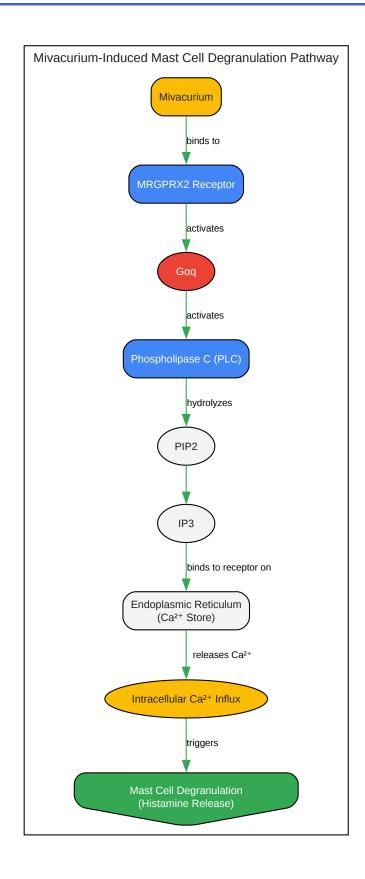
Interaction with Mast Cells via MRGPRX2

A significant off-target effect of **mivacurium** is the induction of histamine release from mast cells, leading to clinical manifestations such as flushing, hypotension, and bronchospasm[2][3]. This effect is mediated by the activation of the Mas-related G protein-coupled receptor X2 (MRGPRX2) on mast cells[6][7].

Signaling Pathway

Mivacurium acts as an agonist at the MRGPRX2 receptor. Upon binding, it activates the Gαq subunit of the heterotrimeric G protein. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²+). The subsequent increase in cytosolic Ca²+ concentration is a key signal for mast cell degranulation and the release of histamine and other inflammatory mediators[6].





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Mivacurium-induced mast cell degranulation pathway.



Quantitative Data

While specific binding affinity constants (Ki or IC50) for **mivacurium** at the MRGPRX2 receptor are not readily available in the literature, studies have demonstrated a dose-dependent effect on mast cell degranulation and histamine release.

Parameter	Mivacurium Concentration/ Dose	Effect	Cell/System	Reference
Mast Cell Degranulation	Dose-dependent	Induces degranulation	LAD2 cells	[6]
Intracellular Ca ²⁺ Influx	Dose-dependent	Stimulates Ca ²⁺ influx	MRGPRX2- HEK293 cells	[6]
Plasma Histamine Increase (at 1 min)	0.2 mg/kg	370% increase	Human	[3]

Experimental Protocols

Objective: To quantify **mivacurium**-induced degranulation of mast cells by measuring the release of the granular enzyme β -hexosaminidase.

Methodology:[7][8][9][10]

- Cell Culture:
 - Human mast cell line (e.g., LAD2) are cultured under appropriate conditions.
- Cell Stimulation:
 - Cells are washed and resuspended in a suitable buffer (e.g., Tyrode's buffer).
 - Cells are aliquoted into a 96-well plate.
 - Mivacurium is added at various concentrations to the wells.



- Positive control (e.g., compound 48/80) and negative control (buffer alone) wells are included.
- The plate is incubated at 37°C for a defined period (e.g., 30 minutes).
- Quantification of β-Hexosaminidase Release:
 - The plate is centrifuged to pellet the cells.
 - Aliquots of the supernatant are transferred to a new plate.
 - To determine the total β-hexosaminidase content, the remaining cell pellets are lysed with a detergent (e.g., Triton X-100).
 - \circ A substrate for β-hexosaminidase (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide) is added to both the supernatant and lysate samples.
 - The reaction is incubated at 37°C.
 - The reaction is stopped, and the absorbance is read at 405 nm.
- Data Analysis:
 - The percentage of β-hexosaminidase release is calculated as: [(Absorbance of supernatant - Absorbance of blank) / (Absorbance of lysate - Absorbance of blank)] x 100.

Objective: To measure the increase in intracellular calcium concentration in response to **mivacurium**.

Methodology:[6][11][12]

- Cell Preparation and Dye Loading:
 - HEK293 cells stably expressing the MRGPRX2 receptor are cultured on glass coverslips or in a 96-well plate.
 - The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) by incubation in a physiological salt solution.



Fluorescence Measurement:

- The cells are placed on the stage of a fluorescence microscope or in a fluorescence plate reader.
- The cells are excited at two wavelengths (e.g., 340 nm and 380 nm for Fura-2), and the emission is recorded at a single wavelength (e.g., 510 nm).
- A baseline fluorescence ratio (F340/F380) is established.
- Cell Stimulation:
 - Mivacurium at a specific concentration is added to the cells.
 - The change in the fluorescence ratio over time is continuously recorded.
- Data Analysis:
 - The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.
 - The change in this ratio upon addition of mivacurium indicates the influx of intracellular calcium.

Interaction with Muscarinic Receptors

Mivacurium has been shown to have some affinity for muscarinic acetylcholine receptors, specifically the M2 and M3 subtypes. However, the clinical significance of this interaction is considered to be low[4].

Quantitative Data

A study using competitive radioligand binding assays determined the relative potency of **mivacurium** at M2 and M3 muscarinic receptors. While specific Ki values were not reported in the readily available literature, the study provided a ranking of potency among several neuromuscular blocking agents.



Receptor Subtype	Relative Potency of Mivacurium	Other Tested Agents (in order of decreasing potency)	Reference
M2	7th	Pancuronium, Gallamine, Rocuronium, Atracurium, Pipecuronium, Doxacurium	[4]
M3	5th	Pancuronium, Atracurium, Pipecuronium, Rocuronium	[4]

The study concluded that only pancuronium and gallamine had affinities for the M2 receptor that were within the range of concentrations achieved with clinical use, suggesting that the muscarinic effects of **mivacurium** are unlikely to be clinically significant[4]. Another study in guinea pigs suggested that **mivacurium** was a more potent antagonist of M3 than M2 receptors[13].

Experimental Protocol: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity of **mivacurium** for M2 and M3 muscarinic receptors.

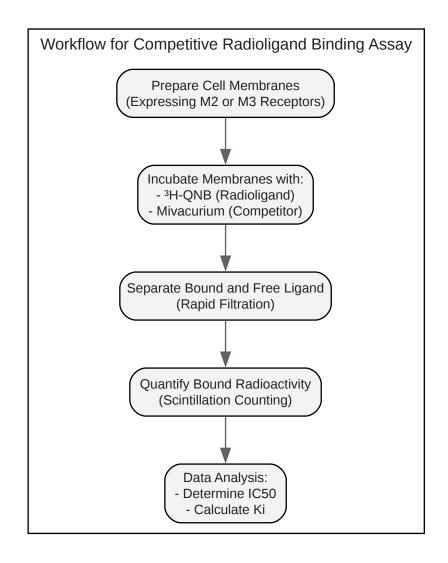
Methodology:[4][14][15][16][17]

- Membrane Preparation:
 - Chinese hamster ovary (CHO) cells stably transfected with either the human M2 or M3 muscarinic receptor are cultured.
 - The cells are harvested and homogenized in a cold buffer.



- The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended.
- Binding Assay:
 - The membrane preparation is incubated in a reaction mixture containing:
 - A radiolabeled muscarinic antagonist (e.g., ³H-QNB).
 - Varying concentrations of mivacurium (the competitor).
 - Buffer solution.
 - Incubations are carried out at a specific temperature and for a duration sufficient to reach equilibrium.
 - Non-specific binding is determined in the presence of a high concentration of an unlabeled muscarinic antagonist (e.g., atropine).
- Separation and Quantification:
 - The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.
 - The filters are washed with cold buffer to remove unbound radioligand.
 - The radioactivity retained on the filters is quantified by liquid scintillation counting.
- Data Analysis:
 - The concentration of mivacurium that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
 - The binding affinity (Ki) of mivacurium is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.





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Workflow for competitive radioligand binding assay.

Conclusion

While the primary molecular target of **mivacurium** is the nicotinic acetylcholine receptor at the neuromuscular junction, its interactions with other molecular targets are crucial for a comprehensive understanding of its pharmacological profile. The rapid hydrolysis by plasma cholinesterase dictates its short duration of action, a key clinical feature. Its agonistic activity at the MRGPRX2 receptor on mast cells explains the commonly observed side effects of histamine release. Although **mivacurium** exhibits some affinity for M2 and M3 muscarinic receptors, this interaction is of low potency and unlikely to be clinically significant at therapeutic doses. This in-depth guide provides researchers and drug development professionals with a



detailed overview of these non-NMJ targets, including quantitative data, experimental methodologies, and pathway visualizations, to facilitate further investigation and the development of neuromuscular blocking agents with improved safety profiles.

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